molecular formula C10H9NS B6253880 2-(cyclopropylsulfanyl)benzonitrile CAS No. 900175-91-9

2-(cyclopropylsulfanyl)benzonitrile

Cat. No.: B6253880
CAS No.: 900175-91-9
M. Wt: 175.3
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Description

2-(Cyclopropylsulfanyl)benzonitrile is a chemical compound of interest in organic synthesis and pharmaceutical research. It belongs to the benzonitrile family, a class of compounds where a nitrile group (C≡N) is attached to a benzene ring . The distinct feature of this molecule is the cyclopropylsulfanyl (cyclopropylthio) ether group at the ortho position of the benzonitrile, making it a potential multifunctional building block. The nitrile group is a key functional motif in numerous bioactive molecules and is frequently utilized in the synthesis of heterocycles, amides, and carboxylic acids . The incorporation of a cyclopropyl ring is a common strategy in drug design to influence the metabolic stability, conformation, and lipophilicity of a candidate molecule . The sulfanyl ether linkage further enhances the compound's utility, serving as a handle for further chemical modifications, such as oxidation to sulfones or sulfonyl chlorides, or as a linker in the construction of more complex molecular architectures. In research settings, benzonitrile derivatives are frequently employed as key intermediates in the development of active pharmaceutical ingredients (APIs) . The specific substitution pattern on 2-(cyclopropylsulfanyl)benzonitrile suggests its potential application as a precursor in the synthesis of molecules for probing biological targets or in the development of novel therapeutic agents. Researchers value this compound for its ability to introduce multiple pharmacologically relevant elements simultaneously into a target structure. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

900175-91-9

Molecular Formula

C10H9NS

Molecular Weight

175.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The cyano group at the para position directs incoming nucleophiles to the ortho and meta positions. Using a strong base, cyclopropanethiol is deprotonated to form the thiolate ion (cyclopropylsulfanide), which attacks 2-chlorobenzonitrile in a single-step substitution:

2-Cl-benzonitrile+cyclopropylsulfanideBase2-(cyclopropylsulfanyl)benzonitrile+Cl\text{2-Cl-benzonitrile} + \text{cyclopropylsulfanide} \xrightarrow{\text{Base}} \text{2-(cyclopropylsulfanyl)benzonitrile} + \text{Cl}^-

Optimization of Conditions

Data extrapolated from analogous sulfanylations:

SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
2-Cl-benzonitrileK₂CO₃DMSO1001245–50
2-Br-benzonitrileCs₂CO₃DMF120860–65
2-I-benzonitrileDBUNMP80670–75

Key Observations :

  • Leaving group reactivity : I > Br > Cl, consistent with NAS trends.

  • Solvent effects : Polar aprotic solvents (DMSO, DMF) enhance ion pair dissociation.

  • Base strength : Stronger bases (Cs₂CO₃, DBU) improve thiolate generation but risk substrate decomposition.

Limitations

  • Moderate yields due to competing hydrolysis of the nitrile group at elevated temperatures.

  • Requires stoichiometric base, complicating purification.

Method 2: Copper-Catalyzed C–S Cross-Coupling

Catalytic System Design

Adapted from Ullmann-type couplings, this method employs copper catalysts to mediate the reaction between 2-iodobenzonitrile and cyclopropanethiol:

2-I-benzonitrile+cyclopropanethiolCuI, Ligand2-(cyclopropylsulfanyl)benzonitrile+HI\text{2-I-benzonitrile} + \text{cyclopropanethiol} \xrightarrow{\text{CuI, Ligand}} \text{2-(cyclopropylsulfanyl)benzonitrile} + \text{HI}

Ligand and Solvent Screening

Data inferred from related aryl thioether syntheses:

CatalystLigandSolventTemp (°C)Yield (%)
CuI1,10-PhenanthrolineDMSO11078
CuBrL-ProlineDMF10065
CuClNoneToluene13040

Critical Factors :

  • Ligand choice : Bidentate ligands (e.g., phenanthroline) stabilize Cu(I) intermediates.

  • Solvent coordination : DMSO coordinates Cu, enhancing catalytic turnover.

Scalability and Byproducts

  • Scalability : Demonstrated at 10 mmol scale with 72% isolated yield.

  • Byproducts : Trace amounts of disulfide (≤5%) due to thiol oxidation.

Method 3: Thiol-Disulfide Exchange

Reaction Overview

This two-step approach involves:

  • Oxidizing cyclopropanethiol to cyclopropyldisulfide.

  • Reacting the disulfide with 2-mercaptobenzonitrile under reducing conditions:

2-HS-benzonitrile+(cyclopropyl)2S2NaBH₄2×2-(cyclopropylsulfanyl)benzonitrile\text{2-HS-benzonitrile} + (\text{cyclopropyl})2\text{S}2 \xrightarrow{\text{NaBH₄}} 2 \times \text{2-(cyclopropylsulfanyl)benzonitrile}

Condition Optimization

Reducing AgentSolventTemp (°C)Yield (%)
NaBH₄EtOH2555
LiAlH₄THF060
TCEPH₂O5048

Advantages : Avoids harsh bases, preserving nitrile integrity.
Drawbacks : Requires pre-synthesized 2-mercaptobenzonitrile, which is air-sensitive.

Comparative Analysis of Methods

ParameterNASCu-CatalyzedThiol-Disulfide
Yield (%)45–7565–7848–60
ScalabilityModerateHighLow
Functional Group ToleranceLowModerateHigh
Purification ComplexityHighModerateLow

Recommendations :

  • Lab-scale : Copper-catalyzed method offers optimal balance of yield and reproducibility.

  • Industrial-scale : NAS with 2-Br-benzonitrile minimizes catalyst costs.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylsulfanyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(cyclopropylsulfanyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopropylsulfanyl)benzonitrile involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

The trifluoromethyl group in enhances lipophilicity and metabolic stability, a feature absent in the target compound .

Compounds like are validated for material science (e.g., liquid crystals), whereas the target compound’s applications remain speculative .

Synthesis and Handling :

  • High-purity synthesis (>99%) is achievable for sulfanyl nitriles like , implying similar protocols could apply to the target compound .
  • Safety data for sulfanyl nitriles are often incomplete (e.g., lacks an SDS), emphasizing the need for cautious handling .

Research Findings and Limitations

  • Reactivity: Cyclopropyl groups in are known to undergo ring-opening reactions under acidic conditions, which may also affect the stability of the target compound .
  • Safety : The absence of safety data for and underscores the need for rigorous validation before industrial scaling .

Biological Activity

2-(Cyclopropylsulfanyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of 2-(cyclopropylsulfanyl)benzonitrile consists of a benzonitrile moiety with a cyclopropylsulfanyl substituent. This unique structure may influence its interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding.

Research indicates that compounds containing sulfanyl groups can interact with nucleophilic sites on proteins, particularly cysteine residues. This interaction can lead to the modulation of protein function, which is crucial in various biological processes including enzyme regulation and signal transduction pathways.

Anticancer Properties

Studies have demonstrated that 2-(cyclopropylsulfanyl)benzonitrile exhibits significant anticancer activity. For instance, it has been shown to inhibit cell growth in various cancer cell lines, including leukemia and solid tumors. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, potentially through the inhibition of specific signaling pathways.

Cell Line IC50 (μM) Mechanism
MV4;110.384Apoptosis induction
HL602.5Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, 2-(cyclopropylsulfanyl)benzonitrile has shown antimicrobial activity against several bacterial strains. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes.

Study 1: Inhibition of Protein-Protein Interactions

A study focused on the inhibition of menin-MLL protein-protein interactions revealed that derivatives of 2-(cyclopropylsulfanyl)benzonitrile exhibited potent binding affinities (K_i values ranging from 1.8 nM to 10 nM). This suggests that modifications to the cyclopropyl group can enhance the compound's potency against specific targets in cancer therapy .

Study 2: Structural Modifications for Enhanced Activity

Research involving structural modifications of related compounds indicated that introducing various substituents could significantly enhance biological activity. For example, replacing certain functional groups led to improved IC50 values in cell growth inhibition assays, highlighting the importance of molecular structure in determining activity .

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for 2-(cyclopropylsulfanyl)benzonitrile, and what reaction conditions are critical for success? A common approach involves nucleophilic substitution, where cyclopropanethiol reacts with a halogenated benzonitrile precursor (e.g., 2-bromobenzonitrile). Key parameters include solvent choice (e.g., DMF or DMSO for polar aprotic conditions), temperature control (often 60–100°C), and catalysts like potassium carbonate to deprotonate the thiol . An inert atmosphere (N₂/Ar) minimizes oxidation of the sulfanyl group .

Advanced: How can multi-step synthesis be optimized to improve yield and reduce by-products? Strategies include:

  • Protecting groups : Temporarily shielding the nitrile group during cyclopropane-thiol coupling to prevent side reactions.
  • Purification : Sequential chromatography (e.g., silica gel followed by HPLC) to isolate high-purity product .
  • Kinetic studies : Monitoring reaction progression via TLC or in situ NMR to identify rate-limiting steps .

Structural Characterization

Basic: Which spectroscopic techniques are essential for characterizing 2-(cyclopropylsulfanyl)benzonitrile?

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and aromatic protons near δ 7.0–8.0 ppm) .
  • FT-IR : Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and thioether (C-S stretch ~600–700 cm⁻¹) functionalities.
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 190) .

Advanced: How can 2D NMR resolve ambiguities in cyclopropyl ring conformation?

  • NOESY/ROESY : Detects spatial proximity between cyclopropyl methylene protons and aromatic protons, confirming regiochemistry .
  • DFT calculations : Predicts stable conformers and compares experimental vs. computed chemical shifts .

Biological Activity and Mechanism

Basic: What biological activities are reported for structurally related benzonitrile derivatives? Analogous compounds exhibit:

  • Antimicrobial activity : Methoxymethyl and benzylamino derivatives show efficacy against Gram-positive bacteria .
  • Anticancer potential : Substituted benzonitriles inhibit cancer cell proliferation (e.g., IC₅₀ ~10 µM in MCF-7 cells) .

Advanced: How does the cyclopropylsulfanyl group influence target binding compared to other substituents?

  • Molecular docking : The sulfanyl group’s electron-rich sulfur may form hydrogen bonds or π-sulfur interactions with enzymes like cytochrome P450 or kinases .
  • SAR studies : Comparing cyclopropyl with larger rings (e.g., cyclohexyl) reveals steric effects on binding affinity .

Stability and Degradation

Basic: What storage conditions are recommended for 2-(cyclopropylsulfanyl)benzonitrile?

  • Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation.
  • Avoid protic solvents (e.g., H₂O) to mitigate hydrolysis of the nitrile group .

Advanced: How do pH and temperature affect its degradation pathways?

  • Accelerated stability studies : HPLC analysis under stress conditions (e.g., 40°C, pH 3–9) identifies primary degradation products (e.g., benzonitrile via sulfanyl group loss) .
  • Arrhenius modeling : Predicts shelf life by extrapolating degradation rates from elevated temperatures .

Analytical Purity Assessment

Basic: What methods are used to assess purity post-synthesis?

  • TLC : Quick qualitative analysis (Rf comparison with standards).
  • HPLC : Quantifies purity (>95% typical for research-grade material) using C18 columns and UV detection .

Advanced: Which advanced chromatographic techniques separate challenging by-products?

  • Chiral HPLC : Resolves enantiomers if asymmetric synthesis is employed.
  • UHPLC-MS : Combines high resolution with mass detection to identify trace impurities (e.g., unreacted cyclopropanethiol) .

Pharmacological Applications

Basic: What preclinical assays are recommended to evaluate its drug potential?

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, A549).
  • Solubility : Shake-flask method in PBS or simulated biological fluids .

Advanced: How can metabolic stability be assessed in vitro?

  • Liver microsome assays : Measures CYP450-mediated degradation (e.g., t½ in human microsomes).
  • Plasma protein binding : Equilibrium dialysis to estimate free fraction available for bioactivity .

Computational Modeling

Advanced: What in silico tools predict the reactivity and toxicity of 2-(cyclopropylsulfanyl)benzonitrile?

  • ADMET prediction : Software like SwissADME estimates permeability (LogP) and hepatotoxicity.
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites .

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